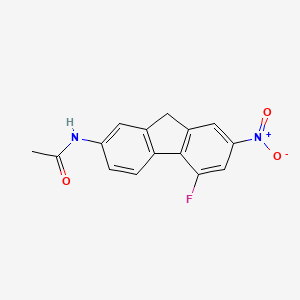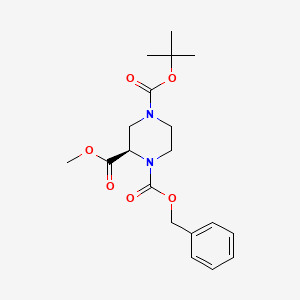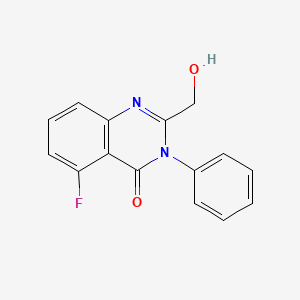
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a fluorine atom and a hydroxymethyl group to the quinazolinone structure enhances its chemical reactivity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization with benzaldehyde to form 2-phenylquinazolin-4(3H)-one.
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Fluoro-2-(carboxymethyl)-3-phenylquinazolin-4(3H)-one.
Reduction: 5-Fluoro-2-(hydroxymethyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine:
Anti-Cancer: Due to its structural similarity to other anti-cancer quinazolinones, it is being investigated for its potential to inhibit cancer cell growth.
Anti-Inflammatory: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-2-hydroxymethylphenylboronic acid
- 5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the quinazolinone core in 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one distinguishes it from other similar compounds. This core structure is crucial for its biological activity and potential therapeutic applications.
- Chemical Properties: The addition of the fluorine atom and hydroxymethyl group enhances its reactivity compared to other quinazolinones.
Eigenschaften
Molekularformel |
C15H11FN2O2 |
|---|---|
Molekulargewicht |
270.26 g/mol |
IUPAC-Name |
5-fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-8,19H,9H2 |
InChI-Schlüssel |
BKVJJWWCXMLICU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)

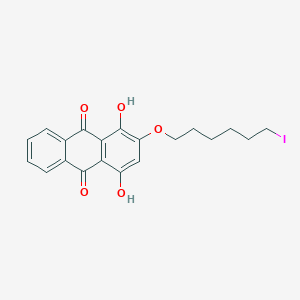
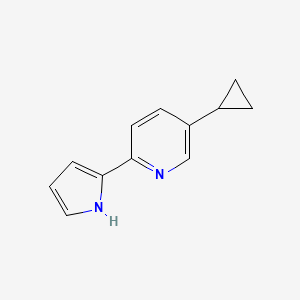
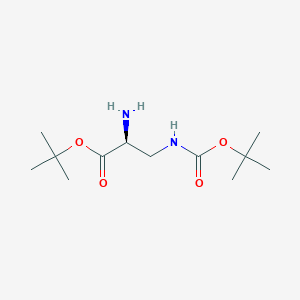
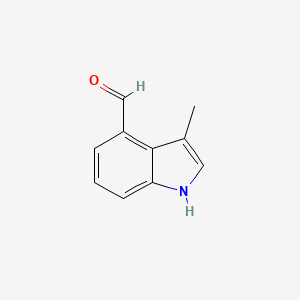



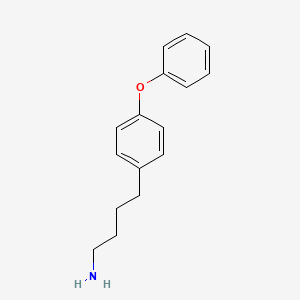
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
